molecular formula C7H13NO B595737 7-Oxa-1-azaspiro[4.4]nonane CAS No. 128389-81-1

7-Oxa-1-azaspiro[4.4]nonane

Cat. No. B595737
M. Wt: 127.187
InChI Key: MYBGAQSNYATOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-1-azaspiro[4.4]nonane is a chemical compound with the molecular formula C7H13NO . It is also known as Azaspirene, which is isolated from the fungus Neosartorya sp. and is a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton .


Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro [4.4]nonane skeleton can be achieved through a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method for the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones involves the use of Mn .


Molecular Structure Analysis

The molecular structure of 7-Oxa-1-azaspiro[4.4]nonane is characterized by a 1-oxa-7-azaspiro [4.4]nonane skeleton . The InChI code for this compound is 1S/C7H13NO/c1-2-7 (8-4-1)3-5-9-6-7/h8H,1-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of 7-Oxa-1-azaspiro[4.4]nonane is 127.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 127.099714038 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Scientific Research Applications

  • Synthesis and Biological Activities : The 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane ring systems have been identified as the cores of natural or synthetic products with significant biological activities. These compounds represent challenging targets for chemical synthesis due to their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).

  • One-pot Synthesis Techniques : A study describes the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This process is notable for its simplicity and the ease of separating the product, indicating potential for efficient large-scale synthesis (Huynh, Nguyen, & Nishino, 2017).

  • Use in Drug Discovery : Novel classes of thia/oxa-azaspiro[3.4]octanes, which are structurally related to 7-Oxa-1-azaspiro[4.4]nonane, have been synthesized for use as multifunctional modules in drug discovery. These spirocycles are designed to be novel and structurally diverse, with potential applications in pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Role in Antimicrobial Agents : Certain derivatives of 1-oxa-4-thiaspiro[4.4]nonan-2-one have been studied for their antimicrobial activities. These compounds exhibit potential as novel antimicrobial agents, highlighting another application of 7-Oxa-1-azaspiro[4.4]nonane-related structures (Al-Ahmadi, 1996).

  • Angiogenesis Inhibition : Azaspirene, a compound isolated from the fungus Neosartorya sp., contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, similar to 7-Oxa-1-azaspiro[4.4]nonane. This compound has been identified as a novel angiogenesis inhibitor, indicating potential therapeutic applications in cancer treatment (Asami et al., 2002).

properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(8-4-1)3-5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGAQSNYATOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717329
Record name 7-Oxa-1-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-1-azaspiro[4.4]nonane

CAS RN

128389-81-1
Record name 7-Oxa-1-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-1-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
13
Citations
Y Han, B Tuccio, R Lauricella… - The Journal of …, 2008 - ACS Publications
Spin trapping using electron paramagnetic resonance (EPR) spectroscopy is commonly employed for the identification of transient radicals in chemical and biological systems. A …
Number of citations: 33 pubs.acs.org
H Bittermann, J Einsiedel, H Hübner… - Journal of medicinal …, 2004 - ACS Publications
The neurotensin C-terminal hexapeptide, NT(8−13), which has been found to adopt a β-strand-like conformation while bound to the NT1 receptor, was modified by the introduction of …
Number of citations: 48 pubs.acs.org
LW Tang, C Li, BJ Zhao, L Lan, M Zhang, ZM Zhou - Tetrahedron, 2017 - Elsevier
Here, we report a convenient access to diastereoselective synthesis of polysubstituted pyrrolidines bearing a unique spiro quaternary center at the C-2 position and another quaternary …
Number of citations: 11 www.sciencedirect.com
KP Melnykov, AN Artemenko, BO Ivanenko… - ACS …, 2019 - ACS Publications
Synthetic approaches toward multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials are discussed. It was shown that although a …
Number of citations: 27 pubs.acs.org
E García‐Mingüens, O Caletková… - European Journal of …, 2020 - Wiley Online Library
The preparation of two enantiomerically enriched amino lactones as chiral starting substrates for asymmetric 1,3‐dipolar cycloadditions is described. They act as precursors of the chiral …
M Gutiérrez-Rodrı́guez, MT Garcı́a-López, R Herranz - Tetrahedron, 2004 - Elsevier
An efficient synthesis of [4.4]-spirolactam restricted derivatives of the didemnin side chain dipeptide l-Pro-N-Me-d-Leu is described. This methodology involves: (a) peptide coupling of N-…
Number of citations: 18 www.sciencedirect.com
H Kumazaki, R Nakajima, Y Bessho, S Yokoshima… - Synlett, 2015 - thieme-connect.com
Synthetic studies on huperzine R are described. The 1-azabicyclo[5.4.3]tetradec-6-ene core was constructed by elimination of an ammonium salt formed at a position β to a carbonyl …
Number of citations: 9 www.thieme-connect.com
M Tvrdoňová, B Borovská, A Salayová, R Rončák… - Bioorganic …, 2023 - Elsevier
Herein we report the synthesis of new furanoid sugar amino acids and thioureas, prepared by coupling aromatic amino acids and dipeptides with isothiocyanato- functionalized …
Number of citations: 2 www.sciencedirect.com
K Fominova, T Diachuk, IV Sadkova… - European Journal of …, 2019 - Wiley Online Library
Novel spirocyclic pyrrolidines were synthesized in three steps from cyclic α‐amino acids with a 3‐ to 7‐membered cycle. The key transformation was the Dieckmann condensation …
LQ Zhao, YL Zhao, YJ He, XW Yang, XD Luo - Organic Letters, 2022 - ACS Publications
Tuberindines A and B (1 and 2), truffle alkaloids with intriguing structures, were isolated from Tuber indicum and detected in other truffle species. They appear to arise biosynthetically …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.